molecular formula C21H16F2N4O2S B2655966 5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852170-95-7

5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2655966
M. Wt: 426.44
InChI Key: JACJECMIQYDYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16F2N4O2S and its molecular weight is 426.44. The purity is usually 95%.
BenchChem offers high-quality 5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

Pyrimidine derivatives exhibit a range of biological activities, including larvicidal, anti-inflammatory, analgesic, anticancer, and antimicrobial effects. For example, Gorle et al. (2016) reported on pyrimidine compounds linked with morpholinophenyl derivatives showing significant larvicidal activity against third instar larvae. Similarly, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone with promising anti-inflammatory and analgesic properties (Gorle et al., 2016); (Abu‐Hashem et al., 2020).

Nonlinear Optical Properties

Pyrimidine derivatives also exhibit significant nonlinear optical properties, making them promising candidates for device applications. Shettigar et al. (2009) studied two novel styryl dyes based on pyrimidine derivatives, revealing their potential as nonlinear optical materials due to their two-photon absorption phenomenon (Shettigar et al., 2009).

Antitumor Activities

Grivsky et al. (1980) described the synthesis and antitumor activity of a pyrimidine derivative, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against certain cancers (Grivsky et al., 1980).

Crystal Structures and Molecular Interactions

Research on pyrido[2,3-d]pyrimidines, closely related to the compound , has shed light on their crystal structures and molecular interactions, such as hydrogen bonding and pi-pi stacking interactions, which could inform their potential applications in materials science or drug design (Trilleras et al., 2009).

properties

IUPAC Name

7-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-26-18-16(20(28)27(2)21(26)29)19(30-11-12-4-3-5-15(23)10-12)25-17(24-18)13-6-8-14(22)9-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACJECMIQYDYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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